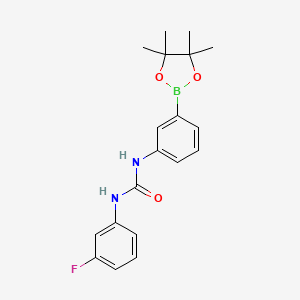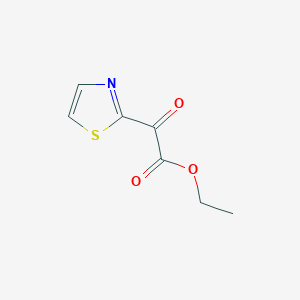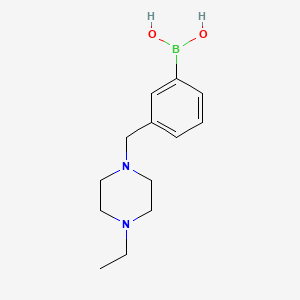![molecular formula C11H20Cl2N2 B1395721 [4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride CAS No. 1202890-08-1](/img/structure/B1395721.png)
[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride
Overview
Description
4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride, also known as 4-dimethylaminobenzyl-2-aminoethyl chloride hydrochloride (4-DMABC-HCl), is an organic compound that has been extensively studied in the scientific community for its numerous potential applications. 4-DMABC-HCl is a white, crystalline, water-soluble solid that is often used in laboratory experiments due to its stability and solubility in water. It is primarily used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
4-DMABC-HCl has been used as a reagent in numerous scientific research applications. It has been used in the synthesis of various compounds, such as peptides, amines, and heterocyclic compounds. It is also used in the study of biochemical and physiological effects, such as the inhibition of enzymes, the modulation of cell signaling pathways, and the regulation of gene expression. In addition, 4-DMABC-HCl has been used in the study of drug metabolism, drug delivery, and drug toxicity.
Mechanism of Action
The mechanism of action of 4-DMABC-HCl is not fully understood. However, it is believed that the compound acts by binding to certain enzymes and modulating their activity. It has also been suggested that 4-DMABC-HCl may interact with cell signaling pathways and regulate gene expression. In addition, 4-DMABC-HCl has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
4-DMABC-HCl has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 4-DMABC-HCl has been shown to modulate cell signaling pathways and regulate gene expression. It has also been studied for its potential effects on drug delivery and drug toxicity.
Advantages and Limitations for Lab Experiments
The use of 4-DMABC-HCl in laboratory experiments has several advantages. It is a stable, water-soluble compound that is easy to use and store. In addition, it is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to the use of 4-DMABC-HCl. It is not suitable for use in experiments involving human subjects, and it can be toxic if ingested.
Future Directions
There are numerous potential future directions for the study of 4-DMABC-HCl. These include further exploration of its biochemical and physiological effects, its potential use in drug delivery systems, and its potential effects on drug toxicity. In addition, further research could be conducted to explore the potential of 4-DMABC-HCl as an inhibitor of enzymes, as well as its potential role in the regulation of gene expression. Finally, further research could be conducted to explore the potential of 4-DMABC-HCl as a therapeutic agent.
properties
IUPAC Name |
2-[4-[(dimethylamino)methyl]phenyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-13(2)9-11-5-3-10(4-6-11)7-8-12;;/h3-6H,7-9,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHXMRSIZLZITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one](/img/structure/B1395643.png)
![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1395644.png)




![1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride](/img/structure/B1395651.png)



![2-Thien-2-ylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1395658.png)

